4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine

Overview

Description

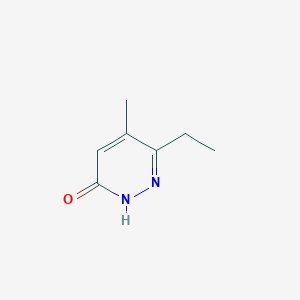

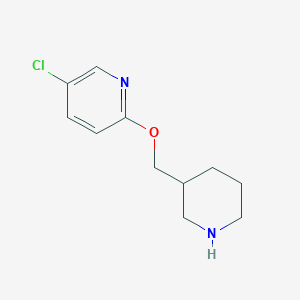

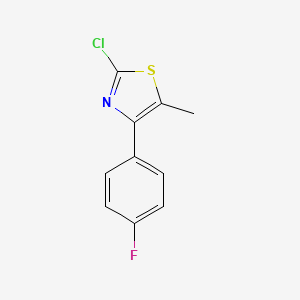

“4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine” is a compound that has a pyrrolidin-3-amine group attached to a 2,3-dihydrobenzofuran . It’s also known as 5-DBFPV, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydrobenzofuran .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional theory (DFT) and B3LYP approach with the 6-311G(d,p) basis set . The HOMO-LUMO gap of the compound can be calculated and discussed .Scientific Research Applications

Bioactive Compound Synthesis

Pyrrolidine derivatives have shown significant potential in the synthesis of bioactive compounds, including those with herbicidal, fungicidal, insecticidal, and antitumor activities. For example, compounds synthesized from 4-amino tetramic acid derivatives exhibited good herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp. (Liu et al., 2014). Furthermore, novel series of arylazothiazoles and thiadiazoles have been prepared, showing promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Catalytic Applications

Research has also explored the use of pyrrolidine derivatives in catalytic applications. For instance, scandium, yttrium, and lanthanum complexes with pyrrolidine-based ligands have been synthesized and demonstrated Z-selective catalytic linear dimerization of phenylacetylenes (Ge et al., 2009). This highlights the utility of pyrrolidine derivatives in developing new catalytic processes.

Material Science

In material science, the synthesis and optical properties of conducting polymers based on pyrrolidine derivatives have been investigated. New types of 2,5-di(2-thienyl)pyrrole compounds have been synthesized, with the resulting conducting polymers showing improved stability and lower band gaps, indicating potential applications in electronic and photonic devices (Soyleyici et al., 2013).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of pyrrolidine derivatives are of significant interest. Various synthesized compounds have demonstrated good to moderate activity against multiple microbial strains (Bayrak et al., 2009). Additionally, novel cyclic aminobenzoquinone derivatives have been synthesized and characterized, with some showing promising antitumor activities (Tuyun et al., 2018).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space .

Pharmacokinetics

The presence of the pyrrolidine ring might influence these properties .

properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-7-14-6-10(11)8-1-2-12-9(5-8)3-4-15-12/h1-2,5,10-11,14H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOKZHXNPYDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3CNCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)

![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)